2-amino-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanoic acid hydrochloride
Overview
Description
2-Amino-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanoic acid hydrochloride is a chemical compound with a complex structure that includes an amino group, a dihydrobenzodioxepin moiety, and a propanoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanoic acid hydrochloride typically involves multiple steps, starting with the construction of the dihydrobenzodioxepin ring system. This can be achieved through a series of reactions including cyclization, reduction, and functional group modifications.
Industrial Production Methods: On an industrial scale, the production of this compound would involve optimizing these synthetic routes to achieve high yields and purity. This might include the use of catalysts, specific solvents, and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles and electrophiles under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme interactions, receptor binding, and other biochemical processes. Its structural complexity allows for the exploration of various biological pathways.
Medicine: Potential medical applications include the development of new pharmaceuticals. The compound's ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In industry, this compound could be used in the production of advanced materials, such as polymers and coatings, due to its chemical properties.
Mechanism of Action
The mechanism by which 2-amino-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired outcomes in biological systems.
Molecular Targets and Pathways: The exact molecular targets and pathways would depend on the specific application and context in which the compound is used. Research is ongoing to elucidate these mechanisms in detail.
Comparison with Similar Compounds
7-Amino-2,3-dihydro-5-phenyl-1H-1,4-benzodiazepin-2-one
(2S)-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-{2-[[ (methylamino)carbonyl]amino]-2-oxoethyl}-
Uniqueness: 2-Amino-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanoic acid hydrochloride is unique due to its specific structural features, which differentiate it from other similar compounds. These features contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-amino-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4.ClH/c13-9(12(14)15)6-8-2-3-10-11(7-8)17-5-1-4-16-10;/h2-3,7,9H,1,4-6,13H2,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVNIJFYFMRBBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)CC(C(=O)O)N)OC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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